

A Toxicological Profile of 1-(4-Bromophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethanol

Cat. No.: B1212655

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Disclaimer: This document summarizes the currently available toxicological information for **1-(4-Bromophenyl)ethanol**. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Executive Summary

1-(4-Bromophenyl)ethanol is a chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds.^{[1][2][3]} Based on available data, this compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.^{[4][5]} It is also categorized as a skin and serious eye irritant.^{[4][5]} Currently, there is a notable absence of publicly available, in-depth quantitative toxicological data, such as specific LD50 values, and detailed information regarding chronic exposure, carcinogenicity, genotoxicity, reproductive toxicity, and specific mechanisms of action or signaling pathways. This guide provides a summary of the known toxicological endpoints and outlines the general experimental protocols typically employed for their determination.

Quantitative Toxicological Data Summary

While specific quantitative data from dedicated studies on **1-(4-Bromophenyl)ethanol** are not readily available in the public domain, the harmonized hazard classifications from various

sources, including the European Chemicals Agency (ECHA) C&L Inventory, provide a consensus on its toxicological profile.^[4] The following tables summarize these classifications.

Table 1: Acute Toxicity Hazard Classification^[4]^[5]

Route of Exposure	GHS Hazard Category	Hazard Statement
Oral	Category 4	H302: Harmful if swallowed
Dermal	Category 4	H312: Harmful in contact with skin
Inhalation	Category 4	H332: Harmful if inhaled

Table 2: Local Toxicity Hazard Classification^[4]^[5]

Toxicological Endpoint	GHS Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Respiratory Irritation	Category 3	H335: May cause respiratory irritation

General Experimental Protocols

The hazard classifications listed above are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific studies for **1-(4-Bromophenyl)ethanol** are not publicly accessible, the following are descriptions of the general methodologies that would be used to generate such data.

Acute Oral Toxicity (OECD Test Guideline 423)

The acute oral toxicity is typically assessed in a stepwise procedure using a small number of animals, usually rats. The method involves the administration of the test substance by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, and

2000 mg/kg body weight). The observation period is typically 14 days. The classification is determined by the dose at which mortality or significant toxic effects are observed.

Acute Dermal Toxicity (OECD Test Guideline 402)

This test is usually performed on rats or rabbits. A single dose of the substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The results are used to classify the substance based on the dose at which toxicity is observed.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test involves exposing animals, typically rats, to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours). The animals are observed for up to 14 days. The concentration of the substance that causes mortality in 50% of the test animals (LC50) is determined, which then informs the hazard classification.

Skin Irritation (OECD Test Guideline 404)

This test is typically conducted on albino rabbits. A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch. The patch is removed after a specified period (usually 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation (OECD Test Guideline 405)

This test is also typically performed on albino rabbits. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (1, 24, 48, and 72 hours) after instillation. The severity of the reactions is scored to determine the irritation potential.^{[6][7]}

Signaling Pathways and Mechanistic Insights

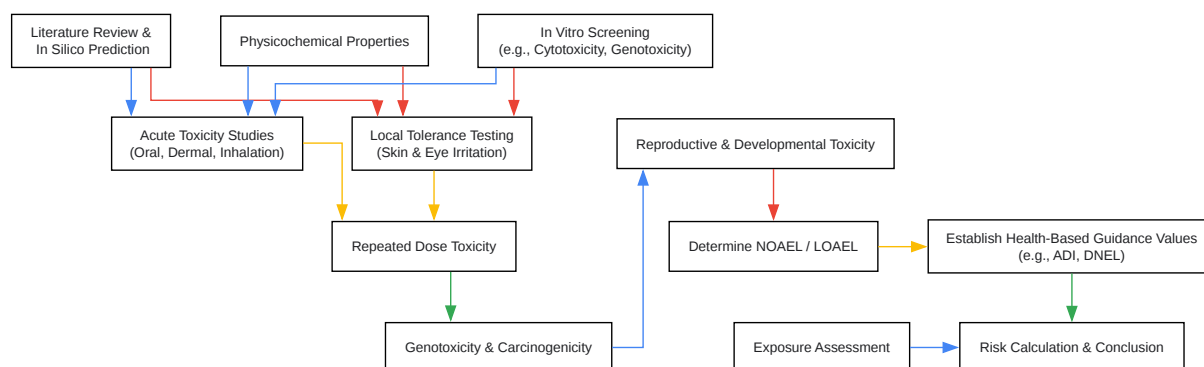
There is currently no specific information available in the scientific literature regarding the signaling pathways that are directly affected by **1-(4-Bromophenyl)ethanol**. The toxic effects are likely related to its chemical properties as a substituted ethanol and a brominated aromatic compound. Brominated compounds can sometimes be metabolized to reactive intermediates that can cause cellular damage. The ethanol moiety may contribute to general cellular stress and membrane disruption. However, without dedicated mechanistic studies, any proposed pathway would be speculative.

The general effects of ethanol on signaling pathways are well-documented and include modulation of neurotransmitter systems (e.g., GABA, glutamate) and effects on various protein kinases and signaling cascades.[8][9][10] However, it is crucial to note that the presence of the 4-bromophenyl group will significantly alter the molecule's physicochemical properties and biological activity, and therefore, a direct extrapolation of ethanol's signaling effects is not scientifically valid.

Visualizations

General Toxicological Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological hazards of a chemical substance.



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Caption: A generalized workflow for chemical toxicological hazard assessment.

Conclusion and Data Gaps

1-(4-Bromophenyl)ethanol is classified as a hazardous substance with acute toxicity via oral, dermal, and inhalation routes, and as a skin and eye irritant. Professionals handling this chemical should adhere to strict safety protocols. Significant data gaps exist, particularly in the areas of chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity. Furthermore, there is a lack of information on the specific mechanisms of toxicity and the signaling pathways involved. Further research is required to fully characterize the toxicological profile of **1-(4-Bromophenyl)ethanol** and to enable a comprehensive risk assessment.

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